molecular formula C7H7N5O B1458990 7-Methoxypteridin-4-amine CAS No. 89937-99-5

7-Methoxypteridin-4-amine

Cat. No. B1458990
CAS RN: 89937-99-5
M. Wt: 177.16 g/mol
InChI Key: LPKHCRYSAZRFQR-UHFFFAOYSA-N
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Description

7-Methoxypteridin-4-amine is a chemical compound with a molecular formula of C7H7N5O . It is a type of heterocyclic compound, specifically a pteridin derivative .


Molecular Structure Analysis

The molecular structure of 7-Methoxypteridin-4-amine can be found in databases like PubChem . It consists of a pteridin ring, which is a bicyclic structure composed of a pyrimidine ring fused to a pyrazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxypteridin-4-amine can be found in databases like PubChem . These properties include molecular weight, solubility, and stability .

Scientific Research Applications

Antioxidant Activity in Bioactive Peptides

7-Methoxypteridin-4-amine: has potential applications in the study of bioactive peptides, which are known for their antioxidant properties. These peptides can prevent oxidative stress-related diseases and are used as food processing additives due to their metal ion chelating activity and lipid peroxidation inhibitory capacity .

Anticancer Agent Synthesis

The compound’s structure, which includes a pteridin moiety, is similar to that found in many biologically active molecules. It could be utilized in synthesizing pyridine derivatives, which have shown promise as anticancer agents by targeting tubulin-microtubule systems .

Drug Delivery Systems

7-Methoxypteridin-4-amine: may be used in the development of self-assembled peptide hydrogels. These hydrogels can act as delivery systems for chemotherapeutic drugs, enhancing the efficacy and specificity of cancer treatments .

Biogenic Amine Studies

In pharmacology, biogenic amines play crucial roles7-Methoxypteridin-4-amine could be important in studying the biochemical and pharmacological properties of these amines, which are vital as precursors of hormones and components of coenzymes .

Molecular Biology Research

The compound could be involved in the study of flavonoids’ molecular structure and biological biosynthesis. Flavonoids are critical for plant stress responses, and understanding their biosynthesis pathways can lead to agricultural advancements .

Analytical Chemistry Applications

7-Methoxypteridin-4-amine: might be used as a standard or reagent in analytical chemistry for method development and validation, particularly in high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and other analytical techniques .

Future Directions

While the future directions for 7-Methoxypteridin-4-amine specifically are not mentioned in the search results, there is a growing interest in the development of peptide drugs, which often contain amine groups . These drugs have potential applications in various therapeutic areas, indicating a promising future for research involving amines .

properties

IUPAC Name

7-methoxypteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c1-13-4-2-9-5-6(8)10-3-11-7(5)12-4/h2-3H,1H3,(H2,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKHCRYSAZRFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=NC=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxypteridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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